4-Cyclobutylbutanoic acid
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Overview
Description
4-Cyclobutylbutanoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid featuring a cyclobutyl group attached to the fourth carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylbutanoic acid typically involves the following steps:
Cyclobutylation of Butanoic Acid: The initial step involves the formation of a cyclobutyl derivative of butanoic acid. This can be achieved through a Grignard reaction where cyclobutylmagnesium bromide reacts with butanoic acid chloride.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to optimize yield and purity. These methods often employ advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.
Chemical Reactions Analysis
4-Cyclobutylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols. Common reagents for this reaction include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group, to form esters, amides, or anhydrides. Reagents such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products Formed:
Esters: Formed through esterification reactions with alcohols.
Amides: Formed through reactions with amines.
Anhydrides: Formed through dehydration reactions with other carboxylic acids.
Scientific Research Applications
4-Cyclobutylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-Cyclobutylbutanoic acid can be compared with other similar compounds such as:
Cyclobutanecarboxylic acid: Similar in structure but lacks the extended butanoic acid chain.
Butanoic acid: Lacks the cyclobutyl group, resulting in different chemical properties and reactivity.
Cyclopropylbutanoic acid: Features a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic effects.
Uniqueness: The presence of the cyclobutyl group in this compound imparts unique steric and electronic properties, making it distinct from other carboxylic acids
Properties
IUPAC Name |
4-cyclobutylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)6-2-5-7-3-1-4-7/h7H,1-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXYADVJHCGXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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